Cas no 1313712-64-9 (8-chloro-6-methyl-imidazo1,2-apyridine-2-carbaldehyde)

8-Chloro-6-methyl-imidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic organic compound featuring a fused imidazo-pyridine core with chloro and methyl substituents, along with a reactive aldehyde functional group. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing bioactive molecules. The chloro and methyl groups enhance its reactivity and selectivity in cross-coupling and nucleophilic substitution reactions, while the aldehyde moiety allows for further derivatization via condensation or reduction. Its well-defined purity and stability under standard conditions ensure consistent performance in research and industrial applications. This compound is particularly useful in medicinal chemistry for developing novel therapeutic agents.
8-chloro-6-methyl-imidazo1,2-apyridine-2-carbaldehyde structure
1313712-64-9 structure
Product Name:8-chloro-6-methyl-imidazo1,2-apyridine-2-carbaldehyde
CAS No:1313712-64-9
MF:C9H7ClN2O
MW:194.61768078804
CID:1028610
PubChem ID:57367281
Update Time:2025-08-05

8-chloro-6-methyl-imidazo1,2-apyridine-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 8-Chloro-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde
    • 8-Chloro-6-methyl-imidazo[1,2-a]pyridine-2-carbaldehyde
    • G12017
    • DTXSID20724473
    • DB-360004
    • 1313712-64-9
    • 8-chloro-6-methylimidazo[1,2-a]pyridine-2-carboxaldehyde
    • CS-0097008
    • 8-chloro-6-methyl-imidazo1,2-apyridine-2-carbaldehyde
    • MDL: MFCD19441916
    • Inchi: 1S/C9H7ClN2O/c1-6-2-8(10)9-11-7(5-13)4-12(9)3-6/h2-5H,1H3
    • InChI Key: GWNBXFZPPDNBSX-UHFFFAOYSA-N
    • SMILES: ClC1=CC(C)=CN2C=C(C=O)N=C21

Computed Properties

  • Exact Mass: 194.0246905g/mol
  • Monoisotopic Mass: 194.0246905g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 34.4Ų

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Additional information on 8-chloro-6-methyl-imidazo1,2-apyridine-2-carbaldehyde

Professional Introduction to 8-chloro-6-methyl-imidazo1,2-apyridine-2-carbaldehyde (CAS No. 1313712-64-9)

8-chloro-6-methyl-imidazo1,2-apyridine-2-carbaldehyde is a highly significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This heterocyclic aldehyde derivative has garnered considerable attention due to its potential applications in drug discovery and medicinal chemistry. The compound's molecular structure, featuring a fused imidazo[1,2-a]pyridine core with chloro and methyl substituents, contributes to its distinct reactivity and biological activity. The presence of the aldehyde group at the 2-position enhances its utility as a key intermediate in synthesizing various pharmacologically active molecules.

The chemical identity of this compound is unequivocally defined by its CAS number, 1313712-64-9, which serves as a unique identifier in scientific literature and databases. This numbering system ensures precise referencing and facilitates accurate retrieval of relevant information regarding its synthesis, properties, and applications. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for its role in developing bioactive molecules targeting diverse therapeutic pathways.

Recent advancements in the field of drug discovery have highlighted the importance of heterocyclic compounds like 8-chloro-6-methyl-imidazo1,2-apyridine-2-carbaldehyde. The compound's aldehyde functionality makes it an attractive building block for constructing more complex molecules through condensation reactions with various nucleophiles. This reactivity has been leveraged in the synthesis of novel inhibitors targeting enzymes involved in inflammatory and infectious diseases. For instance, studies have demonstrated its utility in generating derivatives with anti-inflammatory properties by modifying the aldehyde group to form Schiff bases or hydrazones.

In addition to its role as a synthetic intermediate, 8-chloro-6-methyl-imidazo1,2-apyridine-2-carbaldehyde has shown promise in preclinical studies as a potential scaffold for anticancer agents. The fused ring system of imidazo[1,2-a]pyridine is known to interact with biological targets such as kinases and transcription factors, which are critical in cancer cell proliferation and survival. Researchers have explored derivatives of this compound to develop small-molecule inhibitors that can selectively modulate these pathways. The chloro and methyl substituents further enhance the compound's binding affinity by improving interactions with specific amino acid residues in target proteins.

The synthesis of 8-chloro-6-methyl-imidazo1,2-apyridine-2-carbaldehyde involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclization reactions followed by functional group transformations to introduce the aldehyde group at the 2-position. Advances in catalytic methods have enabled more efficient and environmentally friendly synthesis protocols, reducing the need for hazardous reagents or excessive waste generation. These improvements align with the growing emphasis on sustainable chemistry practices in pharmaceutical research.

The pharmacological profile of this compound is further enhanced by its ability to cross biological membranes due to its lipophilic nature. This characteristic is crucial for drug candidates aiming to reach intracellular targets or penetrate biological barriers effectively. Preclinical studies have investigated its distribution, metabolism, and excretion (DME) profiles to understand how it behaves within an organism. These studies provide valuable insights into potential side effects and dosing regimens when considering clinical translation.

One notable application of 8-chloro-6-methyl-imidazo1,2-apyridine-2-carbaldehyde is in the development of antiviral agents. The imidazo[1,2-a]pyridine core has been identified as a pharmacophore in several approved drugs targeting viral infections. Researchers have synthesized analogs of this compound to explore their efficacy against emerging viral strains or resistant variants. The aldehyde group serves as a versatile handle for further derivatization, allowing chemists to fine-tune physicochemical properties such as solubility and bioavailability.

The compound's role as a key intermediate extends beyond academic research; it has found practical applications in industrial settings where large-scale synthesis is required for drug development programs. Pharmaceutical companies often rely on high-quality starting materials like 8-chloro-6-methyl-imidazo1,2-apyridine-2-carbaldehyde to ensure consistency and reproducibility in their manufacturing processes. Quality control measures are implemented throughout production to guarantee that the final product meets stringent regulatory standards before being used in clinical trials or commercial formulations.

Future directions in the study of this compound may involve exploring novel synthetic methodologies or expanding its therapeutic applications through structure-based drug design approaches. Computational modeling techniques can be employed to predict how modifications at specific positions within the molecule will affect its biological activity. Such insights can guide researchers toward designing next-generation derivatives with improved efficacy and reduced toxicity profiles.

In conclusion,8-chloro-6-methyl-imidazo1,2-apyridine-2-carbaldehyde (CAS No.1313712-64-9) represents a valuable asset for pharmaceutical innovation due to its versatile reactivity and potential therapeutic applications across multiple disease areas including oncology,antiviral therapy,and inflammation management,antimicrobial interventions,anti-inflammatory treatments,anticancer research,neurological disorders,and other areas where heterocyclic compounds play a pivotal role,medicinal chemistry advances continue,this scaffold will likely remain at forefront research efforts aimed developing novel treatments meet unmet medical needs global scale.

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